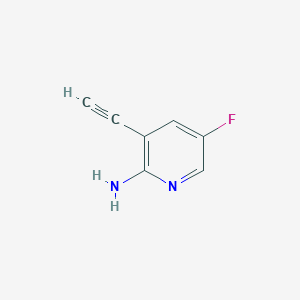

3-Ethynyl-5-fluoropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-5-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGROGKLIRFHPAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717536 | |

| Record name | 3-Ethynyl-5-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936344-74-0 | |

| Record name | 3-Ethynyl-5-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

State-of-the-Art Synthetic Routes to 3-Ethynyl-5-fluoropyridin-2-amine

The primary methods for synthesizing this compound involve late-stage functionalization of a pre-formed pyridine (B92270) ring, most notably through metal-catalyzed cross-coupling reactions.

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of this compound, where it is typically used to introduce the ethynyl (B1212043) group at the 3-position of the pyridine ring. The reaction generally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and it can be carried out under mild conditions, such as at room temperature. wikipedia.orgorganic-chemistry.org

The general mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle begins with the oxidative addition of the aryl halide (such as 2-amino-3-bromo-5-fluoropyridine) to a Pd(0) species. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the Pd(0) catalyst. youtube.com

A representative pathway for the synthesis of this compound involves the Sonogashira coupling of a protected ethynyl reagent with a suitable halogenated pyridine precursor under palladium/copper catalysis.

Table 1: Typical Conditions for Sonogashira Coupling

| Parameter | Condition | Source |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂) | libretexts.org |

| Co-catalyst | Copper(I) salts (e.g., CuI, CuBr) | youtube.com |

| Base | Amine base (e.g., triethylamine (B128534), diethylamine) | wikipedia.org |

| Solvent | Amine base, or co-solvents like THF, DMF | wikipedia.orgyoutube.com |

| Temperature | Room temperature to 80°C | wikipedia.org |

| Atmosphere | Anhydrous and anaerobic conditions are often required | organic-chemistry.org |

Newer procedures have been developed that are copper-free, which can simplify purification and reduce toxicity concerns. organic-chemistry.org

The success of the Sonogashira coupling is contingent on the availability of appropriately functionalized precursors. The key precursor for this synthesis is a halogenated 2-amino-5-fluoropyridine (B1271945), such as 2-amino-5-bromo-3-fluoropyridine or 2-amino-3-bromo-5-fluoropyridine. nih.gov The synthesis of these precursors often starts from simpler pyridine derivatives.

For instance, the synthesis of 2-amino-5-fluoropyridine has been reported from 2-aminopyridine (B139424) through a sequence of nitrification, amino acetylation, nitro group reduction, diazotization, a Schiemann reaction, and hydrolysis. researchgate.net The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) has been achieved starting from 2-aminopyridine, involving bromination with N-bromosuccinimide (NBS) and subsequent iodination. ijssst.info These multi-step sequences allow for the regioselective introduction of halogen atoms onto the pyridine ring, which then serve as handles for subsequent cross-coupling reactions.

Table 2: Example of Halogenated Pyridine Precursor Synthesis

| Starting Material | Reagents | Product | Yield | Source |

| 2-Aminopyridine | 1. NBS, acetone | 2-Amino-5-bromopyridine | 95.0% | ijssst.info |

| 2-Amino-5-bromopyridine | 2. KI, KIO₃, H₂SO₄ | 2-Amino-5-bromo-3-iodopyridine | 73.7% | ijssst.info |

The synthesis of 2-amino-3-fluoropyridine (B1272040) can also be achieved from 2,3-difluoro-5-chloropyridine via an ammonification reaction followed by a reduction. google.com

While less direct for this specific target, the construction of the substituted pyridine scaffold itself can be achieved through intramolecular cyclization reactions. These methods build the heterocyclic ring from acyclic precursors. For example, domino cyclization-oxidative aromatization approaches using bifunctional catalysts can produce substituted pyridines. organic-chemistry.org Other strategies include the cyclization of α,β,γ,δ-unsaturated ketones with an ammonium (B1175870) source, or aza-6π electrocyclization reactions. organic-chemistry.org

The intramolecular cyclization of polyhalogenated pyridine derivatives containing dithiocarbamate (B8719985) or xanthate groups has also been studied as a route to fused pyridine systems. nih.gov While these methods are not reported as the primary route to this compound, they represent a potential alternative synthetic strategy for creating the core pyridine structure with the desired substitution pattern.

Functional Group Transformations and Derivatization Strategies

Once this compound is synthesized, its functional groups—the primary amine and the terminal alkyne—offer multiple avenues for further chemical modification and derivatization.

The primary amino group at the 2-position of the pyridine ring is a versatile handle for a variety of chemical transformations. It can undergo reactions typical of primary amines, allowing for the introduction of diverse functionalities. nih.gov

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. This is a common strategy for introducing a wide range of substituents.

Alkylation: Reductive amination or direct alkylation with alkyl halides can be used to introduce alkyl groups, converting the primary amine to a secondary or tertiary amine. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, respectively. nih.gov

These modifications can be used to explore structure-activity relationships in drug discovery programs or to attach probes and labels.

The terminal ethynyl group is another key site for functionalization, known for its participation in a variety of reliable and high-yielding reactions.

Click Chemistry: The alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles. This is a highly efficient method for linking the pyridine scaffold to other molecules.

Further Sonogashira Coupling: The terminal alkyne can be coupled with other aryl or vinyl halides to extend the conjugated system.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield a methyl ketone or an aldehyde, respectively, providing another route to different functional groups.

Reduction: The alkyne can be selectively reduced to the corresponding alkene (using catalysts like Lindlar's catalyst) or fully reduced to an ethyl group through catalytic hydrogenation.

Mannich Reaction: Reaction with an aldehyde and a secondary amine (e.g., dimethylamine) in the presence of a copper catalyst can form a propargylamine (B41283) derivative.

The dual reactivity of the amino and ethynyl groups makes this compound a valuable and versatile building block in synthetic and medicinal chemistry.

Regioselective Synthesis of Substituted Pyridines

The regioselective synthesis of polysubstituted pyridines is a cornerstone for accessing compounds like this compound. A common and powerful method for introducing the ethynyl group at the C-3 position of a pyridine ring is the Sonogashira cross-coupling reaction. researchgate.netscirp.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net

For the synthesis of the target compound, a plausible precursor would be a 2-amino-3-halo-5-fluoropyridine. The Sonogashira reaction, utilizing a protected ethyne (B1235809) equivalent like trimethylsilylacetylene (B32187) followed by deprotection, allows for the precise installation of the ethynyl moiety. The choice of halogen (bromo or iodo) at the 3-position can influence reaction efficiency, with iodides generally being more reactive. A study on the synthesis of 2-amino-3-alkynylpyridines demonstrated that 2-amino-3-bromopyridines can be effectively coupled with various terminal alkynes in moderate to excellent yields. scirp.org The reaction conditions are crucial and typically involve a palladium catalyst such as Pd(CF₃COO)₂, a phosphine (B1218219) ligand like PPh₃, a copper(I) salt (CuI), and a base like triethylamine (Et₃N) in a solvent such as DMF. scirp.org

The synthesis of the precursor, 2-amino-5-fluoropyridine, can be achieved through various routes, one of which involves the nitration of 2-aminopyridine, followed by a sequence of reactions including amino group protection, reduction of the nitro group, diazotization, a Schiemann reaction for fluorination, and subsequent deprotection. researchgate.net The iodination of 2-amino-5-fluoropyridine at the 3-position can be accomplished using iodine and a silver salt like silver sulfate (B86663) in ethanol (B145695).

Preparative Scale Synthesis and Yield Optimization

For the Sonogashira coupling step, optimization would involve screening different palladium catalysts, ligands, copper sources, bases, and solvents to maximize the yield and minimize reaction times and catalyst loading. The use of heterogeneous catalysts, such as bimetallic Pd-Cu nanoparticles, could offer advantages in terms of catalyst recovery and reuse, which is a significant consideration for industrial applications. researchgate.net

Purification of the final product and intermediates is another critical aspect. Crystallization is often preferred over chromatographic methods on a large scale due to cost and efficiency. Developing a scalable workup procedure to remove metal residues and byproducts is essential. The stability of the ethynyl group, particularly in the presence of certain metals and reaction conditions, must also be considered to prevent undesired side reactions.

Radiosynthesis and Isotopic Labeling Applications

The presence of a fluorine atom and an ethynyl group makes this compound a molecule of interest for radiolabeling, particularly with the positron-emitting radionuclide Fluorine-18 (¹⁸F) for use in Positron Emission Tomography (PET).

Fluorine-18 Radiochemistry for Ethynyl-Containing Pyridines

The radiosynthesis of ¹⁸F-labeled ethynyl-containing pyridines presents a unique set of challenges and opportunities. The relatively short half-life of ¹⁸F (109.7 minutes) necessitates rapid and efficient radiolabeling methods. rsc.org The introduction of ¹⁸F onto a pyridine ring can be achieved through nucleophilic aromatic substitution (SₙAr).

A study on the radiosynthesis of 2-amino-5-[¹⁸F]fluoropyridines provides valuable insights. rsc.org In this work, diaryliodonium salts were used as precursors for the radiofluorination. The labeling reaction involved the displacement of a leaving group by [¹⁸F]fluoride. The efficiency of this process is highly dependent on the nature of the precursor, reaction conditions, and the presence of additives.

| Parameter | Condition | Observation |

| Precursor | Diaryliodonium salt | Effective for radiofluorination |

| [¹⁸F]Fluoride Source | Eluted from a QMA cartridge | Standard practice in ¹⁸F chemistry |

| Solvent | Acetonitrile (ACN) or Methanol (MeOH) | Solvent choice can impact yield |

| Temperature | 90 °C | Elevated temperature is often required |

| Additive | TEMPO | Can improve radiochemical conversion |

| Purification | Semi-preparative HPLC | Essential for isolating the pure radiotracer |

Table 1: General Conditions for the Radiosynthesis of 2-amino-5-[¹⁸F]fluoropyridines. rsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Radiolabeling

The ethynyl group on this compound serves as a versatile handle for post-synthetic modification via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This reaction is highly efficient and regioselective, forming a stable 1,2,3-triazole linkage.

In the context of radiolabeling, a pre-synthesized ¹⁸F-labeled azide (B81097) can be "clicked" onto the alkyne-containing pyridine. This two-step approach is advantageous as it allows for the late-stage introduction of the radionuclide, minimizing the time the complex biomolecule is exposed to harsh radiolabeling conditions. The CuAAC reaction is typically catalyzed by a copper(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. The use of ligands can accelerate the reaction and improve its efficiency. A variety of pyridine-based ligands have been shown to be effective in promoting Cu(I)-catalyzed triazole formation. rsc.orgbiosynth.com

Nucleophilic Aromatic Substitution (SNAr) for Fluorine-18 Incorporation

Direct nucleophilic aromatic substitution (SₙAr) is a primary method for introducing ¹⁸F into aromatic rings. For pyridines, the nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho and para positions. rsc.org In the case of this compound, a suitable precursor for direct ¹⁸F-labeling would be one with a good leaving group at the 5-position, such as a nitro group or a trimethylammonium salt.

The reaction typically involves heating the precursor with [¹⁸F]fluoride in a high-boiling point aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The [¹⁸F]fluoride is usually activated by a phase-transfer catalyst such as a potassium-Kryptofix 2.2.2 complex. The efficiency of the SₙAr reaction is influenced by the nature of the leaving group and the electronic properties of the pyridine ring.

| Reaction Parameter | Typical Condition |

| Leaving Group | -NO₂, -NMe₃⁺ |

| [¹⁸F]Fluoride | K[¹⁸F]F/Kryptofix 2.2.2 |

| Solvent | DMSO, DMF |

| Temperature | 100-160 °C |

Table 2: Typical Conditions for SₙAr-mediated ¹⁸F-fluorination of Pyridines.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms of 3-Ethynyl-5-fluoropyridin-2-amine Synthesis

The synthesis of this compound typically involves a multi-step process, culminating in the introduction of the ethynyl (B1212043) group via a cross-coupling reaction.

Catalytic Pathways in Cross-Coupling Reactions

The key step in the synthesis of this compound is the Sonogashira coupling reaction. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, facilitated by a palladium catalyst and a copper(I) co-catalyst. wikipedia.org In the synthesis of this specific compound, a common pathway involves the coupling of a 3-halo-5-fluoropyridin-2-amine with a protected ethynyl reagent.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromo-5-fluoropyridin-2-amine) to form a Pd(II)-aryl complex.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.

The Copper Cycle:

The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.

While the copper co-catalyst enhances the reaction's reactivity, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling). wikipedia.org To mitigate this, copper-free Sonogashira variations have been developed. wikipedia.orglibretexts.org

A representative synthetic route might involve the Sonogashira coupling of 3-bromo-5-fluoropyridin-2-amine with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), followed by deprotection. The reaction is typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt like CuI, with a base such as triethylamine (B128534). vulcanchem.com

| Catalyst System | Reagents | Typical Conditions |

| Pd(PPh₃)₄/CuI | 3-bromo-5-fluoropyridin-2-amine, Trimethylsilylacetylene | Triethylamine, 60-80°C, Inert atmosphere |

| Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-bromopyridines, Terminal alkynes | Et₃N, DMF, 100°C |

This table presents typical catalyst systems and conditions for Sonogashira coupling reactions involving aminopyridines. vulcanchem.comresearchgate.net

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent property makes the ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions. However, the presence of the amino and fluoro substituents significantly modulates this reactivity.

Electrophilic Reactivity: The fluorine atom at the 3-position is reported to direct electrophilic attacks to the 4- and 6-positions of the pyridine ring. vulcanchem.com For instance, nitration could potentially yield 5-ethynyl-3-fluoro-4-nitropyridin-2-amine. vulcanchem.com

The amino group itself is a primary nucleophile and can participate in various reactions, such as acylation and alkylation. The nucleophilicity of amines is a well-studied phenomenon, with primary amines generally being less nucleophilic than secondary amines but more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

Role of Substituents (Ethynyl, Fluoro, Amino) in Directing Reactivity

Amino Group (-NH₂): As a strong activating and ortho-, para-directing group in electrophilic aromatic substitution, the 2-amino group enhances the electron density of the pyridine ring. This facilitates electrophilic attack at the positions ortho and para to it. Furthermore, the amino group is a nucleophilic center and can undergo reactions typical of primary amines.

Ethynyl Group (-C≡CH): The ethynyl group is a versatile functional handle. The terminal alkyne proton is weakly acidic and can be deprotonated to form an acetylide, which is a potent nucleophile. The carbon-carbon triple bond can undergo various addition reactions and is a key participant in "click chemistry" reactions with azides to form triazoles. vulcanchem.com It also readily participates in further cross-coupling reactions, such as Sonogashira couplings, allowing for the extension of the molecule's π-system. vulcanchem.com

Theoretical Studies on Reaction Intermediates and Transition States

While specific theoretical studies on the reaction intermediates and transition states for the synthesis of this compound are not widely available in the provided search results, general principles from computational studies on Sonogashira reactions and substituted pyridines can be applied.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to elucidate the energetics of the catalytic cycle in Sonogashira reactions. These studies can provide insights into the relative stabilities of intermediates and the energy barriers of transition states for the oxidative addition, transmetalation, and reductive elimination steps. Such calculations would be valuable in understanding the precise role of the fluoro and amino substituents on the kinetics and thermodynamics of the coupling reaction.

Structure Activity Relationship Sar and Structural Optimization

Comprehensive SAR Studies of 3-Ethynyl-5-fluoropyridin-2-amine Derivatives

While direct, extensive SAR studies on this compound itself are not broadly published, valuable insights can be extrapolated from research on analogous structures, such as substituted 2-aminopyridines, thienopyridines, and other ethynyl-containing heterocyclic compounds. mdpi.comnih.gov The core scaffold presents three key points for modification: the 2-amino group, the 3-ethynyl group, and the pyridine (B92270) ring itself, particularly at the vacant 4- and 6-positions. The primary amine is essential for forming key interactions, such as hydrogen bonds, with biological targets. nih.gov The ethynyl (B1212043) group acts as a versatile handle for introducing a variety of substituents via reactions like the Sonogashira coupling, while the pyridine ring's electronics and sterics can be modulated by additional substituents. vulcanchem.com

For instance, studies on other heterocyclic systems have demonstrated the profound impact of positional isomerism. In one series of inhibitors, moving an ethoxy substituent from the 4-position to the 2-position on an associated phenyl ring led to a significant improvement in biological activity. nih.govnih.govcreighton.edu Similarly, for certain fluorophenyl derivatives, an ortho-fluorine substituent resulted in up to a five-fold increase in activity compared to its meta and para isomers. mdpi.com This highlights that the precise spatial relationship between functional groups and their target's binding site residues is paramount for potent interactions.

Table 1: Illustrative Impact of Isomerism on Hypothetical Biological Activity

| Compound | Substituent Positions | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| Parent | 2-NH₂, 3-C≡CH, 5-F | 100 | Baseline activity. |

| Isomer A | 2-NH₂, 5-C≡CH, 3-F | 500 | Altered geometry may disrupt key hydrogen bonds or create steric clashes. |

| Isomer B | 2-NH₂, 6-C≡CH, 5-F | >1000 | Moving the ethynyl group adjacent to the nitrogen may unfavorably alter the electronic distribution and pKa. |

| Isomer C | 4-NH₂, 3-C≡CH, 5-F | 800 | Shifting the primary amine donor away from a critical interaction point can significantly reduce affinity. |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential effects of positional isomerism.

Pyridine Ring: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the pyridine nitrogen and influences the nucleophilicity of the 2-amino group. researchgate.netnih.gov This modification can enhance binding affinity by increasing the strength of hydrogen bonds and can also improve metabolic stability. researchgate.netscirp.org The vacant 4- and 6-positions on the pyridine ring are prime candidates for substitution to further probe the target's binding pocket. Adding small alkyl or halogen groups could modulate lipophilicity and van der Waals interactions. Studies on related 2-amino-3-cyanopyridine (B104079) scaffolds have shown that the introduction of aryl moieties at the 4- and 6-positions can significantly enhance biological activities. nih.gov

Ethynyl Moiety: The terminal alkyne is a key feature, providing a rigid, linear vector for substituents to extend into a binding site. The terminal hydrogen can be replaced with a wide array of groups. Introducing phenyl or other aryl rings via Sonogashira coupling can establish beneficial π-stacking or hydrophobic interactions. Conversely, adding polar groups could engage with hydrophilic residues or improve solubility. The choice of substituent is critical; for example, in related kinase inhibitors, the orientation of a pyridyl substitution was found to be a key determinant of potent activity. mdpi.com

Table 2: Illustrative SAR of Substitutions on the Pyridine Ring and Ethynyl Moiety

| Compound ID | R¹ (at C4) | R² (at C6) | R³ (on Ethynyl) | Hypothetical IC₅₀ (nM) |

| Parent | H | H | H | 100 |

| Deriv. 1 | Cl | H | H | 75 |

| Deriv. 2 | H | CH₃ | H | 90 |

| Deriv. 3 | H | H | Phenyl | 40 |

| Deriv. 4 | H | H | Cyclopropyl | 65 |

| Deriv. 5 | Cl | H | Phenyl | 15 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The parent compound, this compound, is a planar, achiral molecule. Its rigidity, conferred by the aromatic pyridine ring and the linear ethynyl group, can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. This conformational restriction can lead to higher affinity and selectivity.

While the core is achiral, the introduction of substituents can create stereocenters. For instance, attaching a chiral moiety to the amino group or adding a substituent with a chiral center to the ethynyl terminus would result in diastereomers or enantiomers. It is well-established that stereochemistry plays a critical role in biological activity. mdpi.com Different stereoisomers can exhibit vastly different potencies, often because only one isomer can fit optimally into the chiral binding pocket of a protein target. Studies on chiral compounds have shown that biological activity can be confined to a single isomer, suggesting that stereoselective uptake mechanisms or specific target interactions are at play. mdpi.com Therefore, should any derivative of this compound be developed that contains a stereocenter, the separation and individual testing of the isomers would be a critical step in the optimization process.

Scaffold Morphing and Bioisosteric Replacements

Scaffold morphing, or scaffold hopping, involves modifying the core molecular structure to discover novel chemotypes with similar or improved biological activity. Bioisosteric replacement is a key strategy in this process, where one functional group or scaffold is replaced by another that retains similar physical and chemical properties relevant to the biological target interaction. researchgate.net

For the this compound scaffold, several bioisosteric replacements could be envisioned to modulate properties like potency, selectivity, or pharmacokinetics.

Pyridine Ring Replacement: The pyridine ring could be replaced by other six-membered heterocycles like pyrimidine, pyrazine, or pyridazine. These changes alter the position and number of nitrogen atoms, which in turn affects hydrogen bonding patterns, dipole moment, and metabolic stability. Bicyclic scaffolds, such as thieno[2,3-b]pyridine (B153569) or imidazo[1,2-a]pyridine, could also be explored to expand the vector space and introduce new interaction points. researchgate.netdntb.gov.ua

Ethynyl Group Replacement: The ethynyl group, valued for its linearity and reactivity, could be replaced with other small, rigid linkers. A cyano (-C≡N) group is a common bioisostere that can act as a hydrogen bond acceptor. Small, five-membered rings like oxazole (B20620) or thiophene (B33073) could also mimic the spatial orientation of a substituted ethynyl group.

Fluorine Replacement: The fluorine atom could be replaced with other small, electron-withdrawing groups like a chlorine atom or a cyano group to fine-tune the electronic properties of the ring.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Scaffold/Group | Potential Bioisostere(s) | Key Property Changes |

| Pyridine | Pyrimidine, Thienopyridine, Imidazopyrazine | Alters H-bonding vectors, pKa, lipophilicity, and metabolic profile. researchgate.netnih.gov |

| Ethynyl (-C≡CH) | Cyano (-C≡N), 1,2,3-Triazole, Oxadiazole | Modifies linker properties from neutral to H-bond acceptor; alters length and angle. |

| Fluorine (-F) | Chlorine (-Cl), Cyano (-C≡N), Trifluoromethyl (-CF₃) | Modifies electronics (inductive/mesomeric effects) and lipophilicity. nih.gov |

| 2-Amino (-NH₂) | Hydroxyl (-OH), Amide (-NHCOR) | Alters H-bond donor/acceptor character and potential for derivatization. |

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a critical metric in drug discovery used to assess the quality of a compound by relating its binding affinity to its size (typically measured by the number of heavy, non-hydrogen atoms). It is calculated as the free energy of binding divided by the number of heavy atoms (LE = -RTln(Kᵢ)/N). A high LE value indicates that a molecule achieves high affinity with a relatively small and efficient structure.

The this compound scaffold is a small molecule (10 heavy atoms), making it an excellent starting point for fragment-based drug design or lead optimization. The goal of optimization is to increase potency by adding functionality that contributes significantly to the binding energy, thereby increasing or maintaining a high LE. This avoids creating large, inefficient molecules that may have poor pharmacokinetic properties ("molecular obesity").

Optimization strategies would focus on:

Identifying "Hot Spots": Using structural biology (e.g., X-ray crystallography) or computational modeling to identify key interaction points in the target's binding site.

Vector-Oriented Growth: Adding small, functionalized groups to the ethynyl moiety or the pyridine ring (at the 4- or 6-positions) that are directed towards these "hot spots" to form specific, high-quality interactions like hydrogen bonds or salt bridges.

Table 4: Illustrative Ligand Efficiency Calculations for a Hypothetical Optimization

| Compound ID | IC₅₀ (nM) | Heavy Atoms (N) | Ligand Efficiency (LE) | Optimization Step |

| Parent | 100 | 10 | 0.95 | Initial Scaffold |

| Deriv. 3 | 40 | 16 | 0.69 | Addition of a phenyl group to the ethynyl moiety increases potency but decreases LE. |

| Deriv. 5 | 15 | 17 | 0.69 | Further addition of a chloro group maintains LE while improving potency. |

| Deriv. 6 (Hypothetical) | 5 | 13 | 1.03 | A smaller, more potent group (e.g., a hydroxylated cyclobutyl) is added, improving both potency and LE. |

Note: LE is calculated as (1.364 * pIC₅₀) / N. The data is hypothetical and for illustrative purposes only.

Medicinal Chemistry Applications and Molecular Target Engagement

Utilization as a Crucial Building Block in Drug Discovery

The strategic placement of reactive functional groups on the pyridine (B92270) ring of 3-ethynyl-5-fluoropyridin-2-amine underpins its utility as a foundational element in the synthesis of diverse and complex chemical entities. uni.lursc.org

Synthesis of Pyrrolo[2,3-b]pyridine Skeletons

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other targeted therapies. The ethynyl (B1212043) and amino functionalities of this compound are perfectly poised for cyclization reactions to form this bicyclic system. While direct examples of this specific transformation are not extensively detailed in the provided results, the general reactivity of aminopyridines with acetylenic partners is a well-established route to such fused heterocycles. This strategic positioning allows for the construction of the pyrrolo[2,3-b]pyridine framework, which is a cornerstone of many biologically active compounds.

Precursor for Advanced Heterocyclic Compounds and Fused Systems

The inherent reactivity of the ethynyl group makes this compound a versatile precursor for a wide array of more complex heterocyclic structures. Current time information in Charleston County, US.nih.gov The terminal alkyne can readily participate in various coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions, including "click chemistry." These reactions enable the facile introduction of diverse substituents and the construction of larger, more elaborate fused ring systems. For instance, the ethynyl group can be coupled with aryl or heteroaryl halides to introduce new aromatic moieties, or it can react with azides to form triazole rings, further expanding the chemical space accessible from this starting material. The fluorine atom at the 5-position also provides a site for further functionalization or can be retained to modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity. mdpi.com

Functional Modulation of Key Biological Targets (as part of advanced chemical entities)

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

The inhibition of BACE1 is a primary therapeutic strategy for the treatment of Alzheimer's disease, as this enzyme is responsible for the initial step in the production of amyloid-beta peptides. The this compound moiety has been incorporated into potent BACE1 inhibitors. researchgate.netbldpharm.comnamiki-s.co.jp For example, in a series of spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine derivatives, a 2-fluoropyridin-3-yl group, which can be conceptually derived from the title compound, was installed at the 7-position of the spirocyclic core. sigmaaldrich.comnih.govacs.org In the co-crystal structure of one such inhibitor, AMG-8718, with BACE1, the nitrogen atom of the 2-pyridyl-3-fluoro group was observed to interact with Ser229 in the S3 binding pocket via a bridging water molecule. acs.org This interaction highlights the critical role of the fluoropyridine fragment in anchoring the inhibitor within the active site of the enzyme.

Table 1: BACE1 Inhibition Data for a Representative Compound

| Compound | BACE1 IC50 (nM) |

|---|

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

ATP Synthesis Pathway Inhibition

There is currently no publicly available scientific literature that specifically details the investigation of this compound as an inhibitor of the ATP synthesis pathway.

CLK Kinase Inhibitory Action (in related scaffolds)

Information regarding the direct testing of this compound or closely related scaffolds for inhibitory action against Cdc2-like kinase (CLK) is not found in the public domain.

Fragment-Based Drug Discovery (FBDD) Integration in Scaffold Evolution

Fragment-based drug discovery (FBDD) is a well-established method for identifying starting points for the development of new drugs. nih.gov This approach utilizes small molecules, or "fragments," to probe the binding sites of biological targets. nih.gov The success of FBDD is highly dependent on the chemical diversity and properties of the fragment library used. nih.gov While the integration of novel scaffolds into FBDD campaigns is a common strategy for exploring new chemical space, there is no specific information available in the public domain that details the use of this compound as a fragment or scaffold in such a discovery process. The principles of FBDD often involve the use of fragments with diverse three-dimensional shapes to access a wider range of interactions with protein targets. nih.gov

Computational and Theoretical Studies in Molecular Design

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. google.com In the context of drug discovery, this involves docking a small molecule ligand, such as 3-Ethynyl-5-fluoropyridin-2-amine, into the binding site of a target protein. The primary goal is to predict the binding affinity and the specific interactions that stabilize the ligand-protein complex.

The 2-aminopyridine (B139424) scaffold is a common feature in many biologically active compounds, including kinase inhibitors. Current time information in Bangalore, IN. For instance, studies on aminopyridine derivatives have shown their potential as anticancer and antibacterial agents through molecular docking simulations. synthonix.comsigmaaldrich.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.

For this compound, the primary amine and the nitrogen atom in the pyridine (B92270) ring can act as hydrogen bond donors and acceptors, respectively. The fluorine atom can also participate in hydrogen bonding or other electrostatic interactions, which has been shown to increase in vitro anti-HIV activity in some di(arylamino)-3-fluoropyridine derivatives. nih.gov The ethynyl (B1212043) group can engage in various interactions, including pi-pi stacking with aromatic residues in the protein's binding pocket.

A hypothetical molecular docking study of this compound against a protein kinase, a common target for such scaffolds, could yield results as summarized in the table below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase X | -8.5 | MET123 | Hydrogen Bond (with amine) |

| LYS45 | Hydrogen Bond (with pyridine N) | ||

| PHE189 | Pi-Pi Stacking (with ethynyl group) | ||

| VAL98 | Hydrophobic Interaction |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Modes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for understanding the conformational changes that occur upon ligand binding and for assessing the stability of the predicted binding modes. researchgate.net

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying low-energy conformations that are likely to be biologically relevant. When a ligand-protein complex is subjected to MD simulations, the stability of the interactions observed in docking can be validated. If the key interactions are maintained throughout the simulation, it lends confidence to the predicted binding mode.

A study on influenza polymerase PB2 inhibitors utilized MD simulations to understand the stability of protein-ligand complexes. researchgate.net Similar simulations for this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or even microseconds.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. mdpi.com These calculations can provide valuable information about the reactivity, stability, and spectroscopic properties of a compound like this compound.

Methods like Density Functional Theory (DFT) can be employed to calculate various molecular properties:

Molecular Geometry: Predicting the most stable three-dimensional structure.

Electronic Properties: Determining the distribution of electrons, dipole moment, and polarizability.

Chemical Reactivity: Identifying reactive sites in the molecule through the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. mdpi.com

For this compound, quantum chemical calculations can elucidate the influence of the electron-withdrawing fluorine atom and the electron-donating amine group on the electronic properties of the pyridine ring and the reactivity of the ethynyl group.

| Property | Calculated Value |

| Dipole Moment | ~2.5 D |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. uni.lu By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

To build a QSAR model for derivatives of this compound, a dataset of structurally related compounds with their experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic.

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the biological activity. A study on flavonoid derivatives successfully used QSAR to predict their insecticidal activity. uni.lu Similarly, a QSAR model for aminopyridine derivatives could guide the design of new analogs of this compound with enhanced potency.

Virtual Screening and Computational Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be either ligand-based or structure-based.

In a structure-based virtual screening campaign, a library of compounds would be docked into the binding site of a target protein, and the top-scoring compounds would be selected for further experimental testing. Ligand-based virtual screening, on the other hand, uses the structure of a known active ligand to find other molecules with similar properties.

Starting with the this compound scaffold, a computational library of derivatives can be designed by systematically modifying its structure. For example, different substituents could be added to the pyridine ring or the amine group. This designed library can then be subjected to virtual screening against a panel of biological targets to identify potential hits for various therapeutic areas. The use of virtual screening to explore proprietary pharmaceutical company libraries has been shown to rapidly expand the chemical space around a hit compound.

Patent Landscape and Intellectual Property in Chemical Research

Analysis of Patented Synthetic Methods Involving 3-Ethynyl-5-fluoropyridin-2-amine

The synthesis of this compound is not typically a one-step process and involves the strategic formation of a fluorinated aminopyridine scaffold followed by the introduction of the ethynyl (B1212043) group. An analysis of the patent literature reveals a common strategy that relies on the synthesis of a halogenated precursor, which then undergoes a cross-coupling reaction to install the ethynyl moiety.

A key intermediate in the synthesis is a 3-halo-5-fluoropyridin-2-amine. For instance, the synthesis of 2-amino-5-fluoro-3-iodopyridine (B113054) is detailed in patent US08143248B2. This process involves the direct iodination of 2-amino-5-fluoropyridine (B1271945). The reaction is carried out in ethanol (B145695) using iodine and silver sulfate (B86663).

Another patented approach to a related scaffold, 2-amino-3-fluoropyridine (B1272040), starts from 2,3-difluoro-5-chloropyridine. google.com This method, described in patent CN105669539A, involves an ammonification reaction with ammonia (B1221849) water, followed by a reduction to yield the desired product. google.com This highlights the variety of patented methods available for constructing the core aminofluoropyridine structure.

Table 1: Patented Synthetic Intermediates and Methods

| Intermediate/Product | Patent | Synthetic Method Highlights | Starting Material |

|---|---|---|---|

| 2-Amino-5-fluoro-3-iodopyridine | US08143248B2 | Iodination using iodine and silver sulfate in ethanol. | 2-Amino-5-fluoropyridine |

| 2-Amino-3-fluoropyridine | CN105669539A | Ammonification with ammonia water followed by reduction. google.com | 2,3-Difluoro-5-chloropyridine |

| 1-(5-chloro-3-fluoropyridin-2-yl)ethylamine | CN112094227A | Multi-step synthesis involving a Stille coupling. google.com | 2-bromo-3-fluoro-5-chloropyridine |

Patent Filings for Derivatives and Their Research Applications

The true value of this compound in the patent landscape lies in its role as a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential. The patent literature is rich with examples of such derivatives, primarily in the field of oncology.

A significant area of research has been the development of kinase inhibitors. The this compound core can be elaborated through reactions of the ethynyl and amino groups to generate complex molecules that target specific protein kinases. For example, patent US7855211B2 describes a series of protein kinase inhibitors for the treatment of cancers such as colorectal, breast, and lung cancer. google.com These compounds are noted as specific inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). google.com

Similarly, patent US9266878B2 discloses phosphatidylinositol 3-kinase (PI3K) inhibitors for the treatment of conditions mediated by PI3K isoforms. google.com The patent covers a broad genus of compounds, and the this compound scaffold represents a key starting point for the synthesis of molecules within this class.

The research applications for these patented derivatives are predominantly in the treatment of hyperproliferative disorders. The ability to modify the core structure allows for the fine-tuning of activity against specific kinase targets, leading to the development of more selective and potent therapeutic agents.

Table 2: Patented Derivatives and Their Applications

| Patent | Derivative Class | Research Application |

|---|---|---|

| US7855211B2 | Protein Kinase Inhibitors | Treatment of cancers, specifically as inhibitors of CDK4/6. google.com |

| US9266878B2 | Phosphatidylinositol 3-Kinase (PI3K) Inhibitors | Treatment of conditions mediated by PI3K isoforms. google.com |

Novel Chemical Space Exploration and Patentability Considerations

The exploration of novel chemical space around the this compound scaffold is a key driver of ongoing research and patenting activity. The patentability of new derivatives hinges on their novelty, non-obviousness, and utility. The core structure of this compound offers multiple points for modification, allowing for the creation of a vast library of new compounds.

The primary avenues for exploring novel chemical space include:

Modification of the Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in a variety of chemical reactions. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to attach a wide range of substituents, leading to the formation of triazole-containing derivatives. Sonogashira coupling with different aryl or heteroaryl halides can also be used to generate extended conjugated systems. These modifications can significantly impact the biological activity and pharmacokinetic properties of the resulting molecules, making them patentable inventions.

Derivatization of the Amino Group: The primary amino group can be acylated, alkylated, or incorporated into heterocyclic rings. These modifications can alter the compound's solubility, cell permeability, and binding interactions with its biological target. The resulting novel compounds, with improved properties, would be strong candidates for patent protection.

Substitution on the Pyridine (B92270) Ring: While the fluorine atom at the 5-position is often crucial for activity, further substitution on the pyridine ring, where chemically feasible, could lead to new chemical entities with distinct properties.

The patentability of these new derivatives would be assessed based on their structural uniqueness and any unexpected or improved properties compared to existing compounds. For example, a new derivative with significantly higher potency, improved selectivity for a particular kinase, or a better safety profile would be considered non-obvious and therefore patentable. The continuous exploration of the chemical space surrounding this compound is a testament to its importance as a privileged scaffold in medicinal chemistry and a fertile ground for the generation of new intellectual property.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.